molecular formula C21H20 B13946267 1',2',3',4'-Tetrahydro-1,2-dinaphthylmethane CAS No. 56818-06-5

1',2',3',4'-Tetrahydro-1,2-dinaphthylmethane

Cat. No.: B13946267
CAS No.: 56818-06-5
M. Wt: 272.4 g/mol
InChI Key: PXYDLIUAIBQLBW-UHFFFAOYSA-N
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Description

1’,2’,3’,4’-Tetrahydro-1,2-dinaphthylmethane is an organic compound with a complex structure It is a derivative of naphthalene, characterized by the presence of two naphthalene rings that are partially hydrogenated

Preparation Methods

The synthesis of 1’,2’,3’,4’-Tetrahydro-1,2-dinaphthylmethane typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of 1,2-dinaphthylmethane using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction is carried out in a hydrogen atmosphere, and the product is purified through distillation or recrystallization.

Industrial production methods may involve similar catalytic hydrogenation processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

1’,2’,3’,4’-Tetrahydro-1,2-dinaphthylmethane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.

    Reduction: Further hydrogenation can reduce the compound to more saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like halogens or nitro groups are introduced into the naphthalene rings using reagents such as halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while substitution reactions produce various substituted naphthalenes.

Scientific Research Applications

1’,2’,3’,4’-Tetrahydro-1,2-dinaphthylmethane has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying hydrogenation reactions.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers. Its unique structure makes it valuable in materials science for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 1’,2’,3’,4’-Tetrahydro-1,2-dinaphthylmethane involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, influencing biochemical pathways.

    Pathways Involved: It may modulate oxidative stress pathways, leading to the generation of reactive oxygen species (ROS) that can affect cellular functions. Additionally, its derivatives may inhibit specific enzymes, contributing to their biological activities.

Comparison with Similar Compounds

1’,2’,3’,4’-Tetrahydro-1,2-dinaphthylmethane can be compared with other similar compounds, such as:

    1,2,3,4-Tetrahydronaphthalene: A simpler hydrogenated naphthalene derivative with fewer hydrogenated rings.

    1,2-Dinaphthylmethane: The non-hydrogenated parent compound, which lacks the additional hydrogen atoms.

    Tetralin (1,2,3,4-Tetrahydronaphthalene): Another partially hydrogenated naphthalene derivative with similar properties but different applications.

The uniqueness of 1’,2’,3’,4’-Tetrahydro-1,2-dinaphthylmethane lies in its specific hydrogenation pattern and the resulting chemical properties, which make it suitable for specialized applications in research and industry.

Properties

CAS No.

56818-06-5

Molecular Formula

C21H20

Molecular Weight

272.4 g/mol

IUPAC Name

1-(1,2,3,4-tetrahydronaphthalen-2-ylmethyl)naphthalene

InChI

InChI=1S/C21H20/c1-2-8-19-14-16(12-13-17(19)6-1)15-20-10-5-9-18-7-3-4-11-21(18)20/h1-11,16H,12-15H2

InChI Key

PXYDLIUAIBQLBW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2CC1CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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